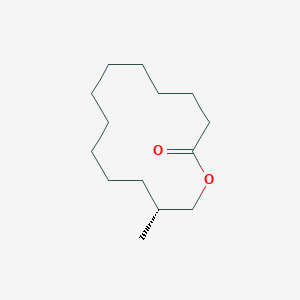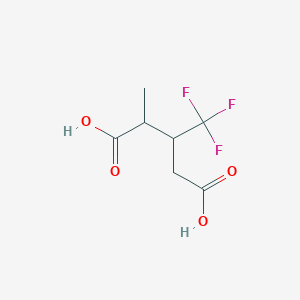![molecular formula C13H13N5O2 B12549960 2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one CAS No. 154016-33-8](/img/structure/B12549960.png)
2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one is a complex organic compound belonging to the pyrimidoquinoline family This compound is characterized by its unique structure, which includes a pyrimidoquinoline core with various functional groups such as amino, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate aniline derivatives with aldehydes, followed by cyclization and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further modifications.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, reduction may yield amine derivatives, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to its potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: This compound shares a similar core structure but lacks the amino, methoxy, and methyl groups.
7-methylpyrimido[4,5-d]pyrimidin-4-amine: This compound has a similar pyrimido structure but differs in its functional groups and overall structure.
Uniqueness
2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
154016-33-8 |
|---|---|
Molecular Formula |
C13H13N5O2 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2,4-diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5-one |
InChI |
InChI=1S/C13H13N5O2/c1-18-9-6(4-3-5-7(9)20-2)10(19)8-11(14)16-13(15)17-12(8)18/h3-5H,1-2H3,(H4,14,15,16,17) |
InChI Key |
KIHPMWIYOAUYAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2OC)C(=O)C3=C(N=C(N=C31)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]](/img/structure/B12549890.png)
![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12549908.png)

![7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12549920.png)




![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)
